2-Chloro-N-cyclopropyl-4-methylnicotinamide
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Overview
Description
2-Chloro-N-cyclopropyl-4-methylnicotinamide (CAS Number: 1706443-99-3) is a chemical compound with the following properties:
Molecular Formula: CHClNO
Molecular Weight: 210.66 g/mol
Synonyms: 2-Chloro-N-cyclopropyl-4-methyl-nicotinamide; 3-Pyridinecarboxamide, 2-chloro-N-cyclopropyl-4-methyl .
Preparation Methods
The synthetic routes for 2-Chloro-N-cyclopropyl-4-methylnicotinamide are not widely documented. industrial production methods may involve specific reaction conditions and reagents. Unfortunately, detailed information on these methods is limited.
Chemical Reactions Analysis
2-Chloro-N-cyclopropyl-4-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions could lead to different derivatives.
Substitution: Substituent groups can be introduced at various positions on the pyridine ring.
Common reagents and conditions used in these reactions would depend on the specific transformation. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, potential therapeutic uses, and toxicity profiles.
Chemical Biology: Studying its interactions with biological macromolecules.
Industry: Exploring its use as a building block for other compounds.
Mechanism of Action
The precise mechanism by which 2-Chloro-N-cyclopropyl-4-methylnicotinamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare this compound with other nicotinamide derivatives. Highlighting its uniqueness would require further investigation.
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c1-6-4-5-12-9(11)8(6)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |
InChI Key |
TYKRYJOWEHKQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NC2CC2 |
Origin of Product |
United States |
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